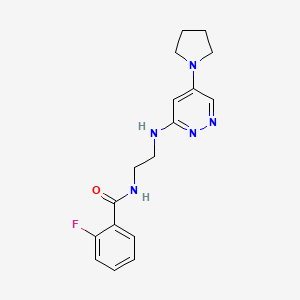

2-fluoro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)éthyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-fluoro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide is a useful research compound. Its molecular formula is C17H20FN5O and its molecular weight is 329.379. The purity is usually 95%.

BenchChem offers high-quality 2-fluoro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Bien sûr ! Voici une analyse complète des applications de recherche scientifique du 2-fluoro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)éthyl)benzamide :

Recherche sur le cancer

Ce composé a montré un potentiel en tant qu'inhibiteur de kinase, ce qui est crucial dans la recherche sur le cancer. Les inhibiteurs de kinase peuvent bloquer des enzymes spécifiques impliquées dans la croissance et la propagation des cellules cancéreuses. La partie pyridazine du composé est particulièrement efficace pour cibler diverses kinases, ce qui en fait un candidat prometteur pour le développement de thérapies anticancéreuses .

Maladies neurodégénératives

La capacité du composé à inhiber les récepteurs de la kinase de la tropomyosine (TrkA/B/C) est importante pour les maladies neurodégénératives telles que la maladie d'Alzheimer, la maladie de Parkinson et la maladie de Huntington. En ciblant ces kinases, le composé peut potentiellement moduler les voies de signalisation neurotrophiques, qui sont souvent dysrégulées dans ces conditions .

Imagerie par tomographie par émission de positons (TEP)

En raison de sa structure fluorée, ce composé peut être utilisé comme radioligand dans l'imagerie TEP. L'imagerie TEP est un outil puissant pour visualiser les processus biologiques in vivo. La capacité du composé à se lier sélectivement à des cibles spécifiques le rend utile pour diagnostiquer et surveiller les maladies .

Applications anti-inflammatoires

La structure du composé suggère des propriétés anti-inflammatoires potentielles. Les dérivés de la pyridazine ont été étudiés pour leur capacité à inhiber les enzymes et les voies impliquées dans l'inflammation. Cela fait du composé un candidat pour le développement de nouveaux médicaments anti-inflammatoires .

Recherche antimicrobienne

Les cycles pyrrolidine et pyridazine du composé sont connus pour leurs propriétés antimicrobiennes. Ces structures peuvent perturber les parois cellulaires bactériennes ou inhiber les enzymes bactériennes essentielles, ce qui fait du composé un candidat potentiel pour le développement de nouveaux antibiotiques .

Recherche cardiovasculaire

Le composé peut également avoir des applications dans la recherche cardiovasculaire. Les dérivés de la pyridazine ont été étudiés pour leurs effets vasodilatateurs, qui peuvent aider à traiter des conditions telles que l'hypertension et l'insuffisance cardiaque. La capacité du composé à moduler la fonction des vaisseaux sanguins en fait un candidat prometteur dans ce domaine.

Études sur le métabolisme des médicaments

Le composé peut être utilisé dans des études sur le métabolisme des médicaments pour comprendre comment il est traité dans l'organisme. Cela comprend l'étude de ses propriétés d'absorption, de distribution, de métabolisme et d'excrétion (ADME). Ces études sont cruciales pour le développement de médicaments sûrs et efficaces .

Chimie synthétique

En chimie synthétique, le composé peut servir de bloc de construction pour créer des molécules plus complexes. Sa structure unique permet diverses modifications chimiques, ce qui en fait un outil polyvalent pour les chimistes travaillant sur de nouvelles conceptions de médicaments et d'autres applications .

Ces applications mettent en évidence la polyvalence et le potentiel du composé dans divers domaines de la recherche scientifique. Si vous avez des questions spécifiques ou si vous avez besoin de plus amples informations sur l'une de ces applications, n'hésitez pas à demander !

Pyrrolidine in Drug Discovery Développement de radiofluorés subnanomolaires (2-pyrrolidin-1-yl)imidazo Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones A brief review of the biological potential of indole derivatives This compound

Mécanisme D'action

Target of Action

Compounds with a pyrrolidine ring, which is present in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence how the compound interacts with its targets.

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with a variety of biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules, such as the nitrogen in the pyrrolidine ring of this compound, is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

The non-planarity of the pyrrolidine ring in this compound, a phenomenon called “pseudorotation”, could potentially influence its action in different environments .

Propriétés

IUPAC Name |

2-fluoro-N-[2-[(5-pyrrolidin-1-ylpyridazin-3-yl)amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN5O/c18-15-6-2-1-5-14(15)17(24)20-8-7-19-16-11-13(12-21-22-16)23-9-3-4-10-23/h1-2,5-6,11-12H,3-4,7-10H2,(H,19,22)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNVCBYFIFPKII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NN=C2)NCCNC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.